molecular formula C21H26O3 B1202926 Ccris 5841 CAS No. 61665-15-4

Ccris 5841

Cat. No.: B1202926
CAS No.: 61665-15-4
M. Wt: 326.4 g/mol
InChI Key: MTMZZIPTQITGCY-QHOCJJNXSA-N
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Description

Ccris 5841, also known as this compound, is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

61665-15-4

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(8S,9S,11R,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18+,19+,20-,21-/m0/s1

InChI Key

MTMZZIPTQITGCY-QHOCJJNXSA-N

SMILES

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Canonical SMILES

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Synonyms

11 beta-methoxyethinylestradiol
11-beta-methoxy-17-alpha-ethinylestradiol
11-beta-methoxy-17alpha-ethynylestradiol
MOX estrogen
moxesterol
moxestrel
moxestrol
moxestrol, (11alpha,17alpha)-isomer
R 2858
RU 16117
RU-16117
RU-2858

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on Ccris 5841 to formulate novel hypotheses?

  • Methodological Answer :

  • Conduct a structured literature review using databases (e.g., PubMed, Scopus) and apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps .
  • Map recurring themes and contradictions (e.g., inconsistent biological activity reports) using citation management tools (Zotero, EndNote). Prioritize understudied areas such as mechanistic pathways or structural analogs .

Q. What experimental design principles are essential for initial characterization of this compound’s physicochemical properties?

  • Methodological Answer :

  • Reproducibility : Document synthesis protocols (e.g., solvent systems, reaction temperatures) and purity validation methods (HPLC, NMR) .
  • Controls : Include negative/positive controls in assays (e.g., enzyme inhibition studies) to validate specificity.
  • Data Reporting : Use standardized units (e.g., IC50 values) and adhere to ARRIVE guidelines for transparency .

Q. How should researchers formulate testable hypotheses about this compound’s mechanism of action?

  • Methodological Answer :

  • Base hypotheses on prior structural analogs (e.g., "this compound inhibits Protein X due to its conserved binding domain").
  • Validate via in silico docking (AutoDock Vina) followed by in vitro validation (surface plasmon resonance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and analyze variability using ANOVA or mixed-effects models. Assess confounding factors (e.g., cell line differences, dosage ranges) .
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., ATCC-certified cell lines, blinded assays) .

Q. What advanced techniques optimize the synthesis and purification of this compound for high-yield academic research?

  • Methodological Answer :

  • Process Optimization : Use design-of-experiments (DoE) software (JMP, Minitab) to test variables (temperature, catalyst ratios).
  • Analytical Validation : Confirm purity via LC-MS and quantify impurities using calibration curves. Report yield percentages and chromatograms .

Q. Which computational and experimental strategies validate this compound’s target interactions when empirical data is limited?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Use GROMACS or AMBER to model binding stability over time.
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50/IC50.
  • Apply Bonferroni correction for multiple comparisons and report 95% confidence intervals .

Q. How should researchers address low reproducibility in this compound’s pharmacological assays?

  • Methodological Answer :

  • Standardization : Use identical reagent batches and equipment calibration.
  • Blinding : Implement double-blinded protocols for subjective endpoints (e.g., histopathology scoring) .

Methodological Tables

Analytical Technique Application to this compound Critical Parameters References
HPLCPurity assessmentColumn type (C18), mobile phase gradient
NMR (1H/13C)Structural eludicationDeuterated solvent, 500+ MHz resolution
LC-MSMolecular weight confirmationESI ionization, m/z accuracy ±0.1 Da
Molecular DockingTarget interaction predictionForce field selection (CHARMM, AMBER)

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